molecular formula C15H18N6 B7634269 1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine

1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine

Cat. No. B7634269
M. Wt: 282.34 g/mol
InChI Key: SFFIBNBQIDFTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MIFEpristone or RU-486, and it has been used as an abortifacient drug. However,

Mechanism of Action

MIFEpristone works by binding to the progesterone receptor and the glucocorticoid receptor, which are both involved in regulating cellular processes. By binding to these receptors, MIFEpristone can either activate or inhibit their activity, depending on the specific context. This mechanism of action is what makes MIFEpristone useful in treating certain types of cancer, as well as in regulating stress response and other physiological processes.
Biochemical and Physiological Effects:
MIFEpristone has a number of biochemical and physiological effects, depending on the specific context in which it is used. In cancer cells, MIFEpristone can inhibit cell growth and induce apoptosis (cell death). In the brain, MIFEpristone can regulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress response. MIFEpristone has also been shown to have anti-inflammatory effects, which may be useful in treating certain types of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MIFEpristone in lab experiments is its ability to selectively target specific receptors, which allows for more precise manipulation of cellular processes. However, one limitation of using MIFEpristone is that it can have off-target effects, particularly at high concentrations. Additionally, MIFEpristone can be difficult to work with due to its low solubility in water.

Future Directions

There are a number of potential future directions for research on MIFEpristone. One area of interest is the development of more selective MIFEpristone analogues that can target specific receptors with greater precision. Another area of interest is the use of MIFEpristone in combination with other drugs to enhance its effects or reduce its side effects. Additionally, further research is needed to fully understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of MIFEpristone.

Synthesis Methods

MIFEpristone can be synthesized through a multistep process that involves the reaction of 3-(dimethylamino)phenyl magnesium bromide with 3-(chloro-1-imidazolyl)benzaldehyde. The resulting product is then treated with N-(2-methyl-1,2,4-triazol-3-yl)methanesulfonamide to form MIFEpristone.

Scientific Research Applications

MIFEpristone has been shown to have potential applications in scientific research, particularly in the fields of cancer research, neuroscience, and endocrinology. In cancer research, MIFEpristone has been studied for its ability to inhibit the growth of certain types of cancer cells, including breast, ovarian, and prostate cancer cells. In neuroscience, MIFEpristone has been shown to have potential as a treatment for depression and anxiety disorders. In endocrinology, MIFEpristone has been studied for its ability to block the effects of cortisol, a hormone that is involved in stress response.

properties

IUPAC Name

1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-12(17-9-15-18-10-19-20(15)2)13-4-3-5-14(8-13)21-7-6-16-11-21/h3-8,10-12,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFIBNBQIDFTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CN=C2)NCC3=NC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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